4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester
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Overview
Description
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled impurity of Metoprolol, a beta-blocker used to treat high blood pressure and heart-related conditions . The molecular formula of this compound is C13H11D5O4, and it has a molecular weight of 241.29 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the esterification of 4-(2-Oxiranylmethoxy)benzeneacetic acid with ethanol in the presence of a deuterium source .
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to ensure the incorporation of deuterium atoms. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to obtain the desired product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can open the epoxide ring.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols and amines.
Scientific Research Applications
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can alter the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxiranylmethoxy)benzeneacetic Acid Methyl Ester-d5: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(2-Oxiranylmethoxy)benzeneacetic Acid: Non-deuterated version of the compound
Uniqueness
4-(2-Oxiranylmethoxy-d5)benzeneacetic Acid Ethyl Ester is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the stability and allows for precise tracking in biochemical pathways .
Properties
IUPAC Name |
ethyl 2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-2-15-13(14)7-10-3-5-11(6-4-10)16-8-12-9-17-12/h3-6,12H,2,7-9H2,1H3/i8D2,9D2,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHLDJPUZBXUSM-FPWSDNDASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CC(=O)OCC)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676084 |
Source
|
Record name | Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189858-70-5 |
Source
|
Record name | Ethyl [4-({[(~2~H_3_)oxiran-2-yl](~2~H_2_)methyl}oxy)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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